Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate
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Overview
Description
Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate: is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (BOC) protected amine, and a chlorine substituent on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules . Biology : Utilized in the preparation of biologically active compounds and pharmaceuticals . Medicine : Employed in the synthesis of drug candidates and active pharmaceutical ingredients . Industry : Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action for Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate primarily involves its role as a protected intermediate in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various synthetic steps and can be selectively removed under acidic conditions . The chlorine substituent can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
- Methyl (S)-3-[(tert-butoxycarbonyl)amino]-5-oxopentanoate .
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-mercaptopropanoate .
Uniqueness: : Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate is unique due to the presence of both a tert-butoxycarbonyl-protected amine and a chlorine substituent on the benzene ring. This combination allows for selective reactions and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H16ClNO4 |
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Molecular Weight |
285.72 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
ADCUCFFJXCZVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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